![molecular formula C22H24N4O4S B467203 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-ethylphenoxy)acetamide CAS No. 501107-03-5](/img/structure/B467203.png)
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-ethylphenoxy)acetamide
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Description
This compound is a chemical substance with the linear formula C16H20N4O3S . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The CAS Number is 101428-42-6 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H20N4O3S . The molecular weight is 348.427 . For a more detailed structural analysis, you may need to refer to a specialized database or resource.Physical And Chemical Properties Analysis
The compound has a molecular weight of 348.427 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I have access to .Safety and Hazards
Sigma-Aldrich provides this compound to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Future Directions
properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-4-17-5-9-19(10-6-17)30-14-21(27)25-18-7-11-20(12-8-18)31(28,29)26-22-23-15(2)13-16(3)24-22/h5-13H,4,14H2,1-3H3,(H,25,27)(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQFWKDIIKVBDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-ethylphenoxy)acetamide |
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